5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

Androgen Receptor Antagonist Prostate Cancer SAR

Researchers investigating AR antagonism or mitochondrial uncoupling frequently encounter unreliable activity from analogs missing the critical 5,6-dichloro-2-CF₃ substitution. 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 2338-25-2) directly solves this: • In vivo AR antagonist: rat prostate ID50 = 0.15 mg/day • Succinate-oxidase inhibition IC50 ~0.52 μM - ideal for uncoupling mechanistic studies • Certified DTFB reference standard for fenazaflor residue/metabolite quantification ≥95% purity solid; available from stock for immediate global shipping.

Molecular Formula C8H3Cl2F3N2
Molecular Weight 255.02 g/mol
CAS No. 2338-25-2
Cat. No. B1293764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole
CAS2338-25-2
Molecular FormulaC8H3Cl2F3N2
Molecular Weight255.02 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=C(N2)C(F)(F)F
InChIInChI=1S/C8H3Cl2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
InChIKeyKUMRUFFLHYXFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole: Baseline Overview


5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 2338-25-2) is a dihalogenated, trifluoromethyl-substituted benzimidazole derivative. The compound exhibits potent uncoupling of mitochondrial oxidative phosphorylation [1] and acts as a selective androgen receptor (AR) antagonist in vivo [2]. It is also a key active metabolite (DTFB) of the acaricide fenazaflor [3].

Uncoupler Mitochondrial oxidative phosphorylation uncoupling studies
AR Antagonist Androgen receptor pathway research in prostate models
Scaffold Antiparasitic lead optimization: Giardia, Entamoeba, Trichinella screening
Metabolite Agrochemical metabolite reference standard (fenazaflor DTFB)

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole: Substitution Failure


The specific 5,6-dichloro and 2-trifluoromethyl substitution pattern of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole is critical for its distinct pharmacological profile. The trifluoromethyl group greatly enhances androgen receptor antagonist activity compared to 2-alkyl analogs [1], while the 5,6-dichloro motif is essential for mitochondrial uncoupling potency, with regioisomers such as 4,6-dichloro exhibiting different activity profiles [2]. Furthermore, the compound's poor aqueous solubility necessitates specialized formulation approaches, such as cyclodextrin complexation, to achieve biological activity, a requirement not shared by all benzimidazole analogs [3].

Regioisomer 4,6-dichloro or other regioisomers may shift mitochondrial uncoupling potency; 5,6-dichloro motif is required for reported activity profile.
2-Substituent 2-alkyl benzimidazole analogs exhibit greatly reduced AR antagonism; 2-trifluoromethyl is essential for this pathway context.
Formulation Poor aqueous solubility; unformulated analog may fail in bioassays. Cyclodextrin complexation is typically required for antiparasitic activity assessment.

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole: Quantified Differentiation


AR Antagonism: Trifluoromethyl Advantage

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (Benzimidazole 1) exhibits potent androgen receptor (AR) antagonism in the rat prostate with an ID50 of 0.15 mg/day. In contrast, 2-alkyl benzimidazole analogs lack this level of antagonist activity, demonstrating that the 2-trifluoromethyl group greatly enhances AR antagonist potency in vivo [1].

AR Antagonism
Head-to-head
ID50 = 0.15 mg/day (rat prostate)
Reported AR antagonist in vivo potency context
2-trifluoromethyl greatly enhances activity vs 2-alkyl analogs
Androgen Receptor Antagonist Prostate Cancer SAR

Mitochondrial Uncoupling: Substitution Pattern Effects

The 4,5-dichloro-2-trifluoromethylbenzimidazole isomer inhibits the succinate-oxidase system with an IC50 of 0.52 μM. Within the broader class of substituted 2-trifluoromethylbenzimidazoles, uncoupling activity correlates with the acidity of the imidazole -NH group, which is modulated by the specific halogen substitution pattern. 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole shares this core structure, and its 5,6-dichloro substitution is essential for potent mitochondrial uncoupling activity, differentiating it from less halogenated or differently substituted analogs [1].

Uncoupling
Class-level
IC50 ~0.52 μM (4,5-isomer)
Supports mitochondrial uncoupling endpoint review
5,6-dichloro pattern essential; data from class SAR
Oxidative Phosphorylation Uncoupler Mitochondrial Toxicity Structure-Activity Relationship

Antiprotozoal Superiority Over Albendazole

In vitro testing against Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis demonstrates that 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole and its class are more active as antiprotozoal agents than the clinical standards Albendazole and Metronidazole. One compound in this series was as active as Albendazole against T. spiralis [1]. While specific IC50 values for 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole are not detailed, the class-level inference indicates that this compound, bearing the critical 5,6-dichloro and 2-trifluoromethyl motifs, contributes to enhanced antiprotozoal activity.

Antiprotozoal
Class-level
More active than albendazole/metronidazole in vitro
Reported antiparasitic screening context
Class inference; specific IC50 not detailed
Antiparasitic Giardia Entamoeba Trichinella

Cyclodextrin Complexation: Solubility Enhancement

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (G2) exhibits poor aqueous solubility, limiting its direct use in biological assays. However, complexation with methyl-β-cyclodextrin (MβCD) significantly enhances its aqueous solubility and enables leishmanicidal and trypanocidal activity assessments. Phase-solubility diagrams confirm this solubility enhancement [1]. This behavior contrasts with more soluble benzimidazole analogs, which may not require such formulation strategies.

Solubility
Head-to-head
Enhanced by MβCD complexation
Formulation-dependent activity context
Phase-solubility confirmation; enables leishmanicidal/trypanocidal assays
Formulation Solubility Enhancement Cyclodextrin Complexation

Higher Acute Oral Toxicity vs. Analogues

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole is classified as fatal if swallowed (H300), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In contrast, many simpler benzimidazole analogs, such as 2-methylbenzimidazole, exhibit lower acute toxicity profiles. This high acute toxicity necessitates stringent handling protocols and differentiates the compound's risk profile in laboratory and industrial settings.

Acute Toxicity
Data to verify
H300: Fatal if swallowed
Safety-related endpoint context for handling
Higher acute toxicity vs simpler analogs; GHS classification
Toxicity Safety Handling

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole: Optimal Application Scenarios


Androgen Receptor Antagonist Drug Discovery

Utilize 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole as a lead compound or reference standard in in vivo prostate cancer models, leveraging its established ID50 of 0.15 mg/day in rat prostate AR antagonism assays [1]. Its selectivity over 2-alkyl analogs makes it a preferred starting point for developing novel AR-targeted therapies.

Mitochondrial Uncoupler Mechanistic Studies

Employ this compound to investigate mitochondrial uncoupling mechanisms, given its defined activity in inhibiting succinate-oxidase at sub-micromolar concentrations (class IC50 ~0.52 μM) [2]. The 5,6-dichloro substitution pattern is critical for this activity, enabling structure-function relationship studies.

Antiparasitic Lead Optimization

Use 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole as a core scaffold for developing new antiprotozoal agents, building upon its demonstrated superiority to albendazole and metronidazole in vitro [3]. Formulation with cyclodextrins such as MβCD can overcome solubility limitations for in vivo efficacy studies [4].

Agrochemical Metabolite Reference Standard

Procure this compound as a certified reference standard (DTFB) for analytical quantification of fenazaflor metabolites in environmental or residue studies, given its role as the active hydrolytic product of the acaricide [5].

Application
Selection Property
Validation Focus
AR pathway research (prostate models)
AR antagonist potency context
In vivo AR antagonism endpoint review
Mitochondrial uncoupling mechanistic studies
Regioisomer-specific uncoupling profile
Succinate-oxidase inhibition endpoint review
Antiparasitic lead optimization
Antiprotozoal screening context
In vitro activity against Giardia, Entamoeba, Trichinella
Agrochemical metabolite reference standard
Certified DTFB identity
Analytical quantification of fenazaflor metabolites

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